molecular formula C17H22N2O2S2 B2487897 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952966-36-8

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2487897
CAS No.: 952966-36-8
M. Wt: 350.5
InChI Key: FZQXNPDSFQRSLG-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235003-52-7) is a synthetic compound of significant interest in medicinal chemistry, featuring a molecular architecture that combines a benzenesulfonamide group with a piperidine moiety substituted with a thiophene ring . This structure aligns with a prominent class of compounds known for diverse biological activities. Recent scientific investigations highlight the particular research value of sulfonamide-based compounds in two key areas: as novel anti-infective agents and as inducters of cancer cell death . In antimicrobial research, sulfonamide derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria . Structure-activity relationship (SAR) studies indicate that the presence of a thiophene ring can enhance antimicrobial potency . Furthermore, in oncology research, closely related benzenesulfonamide compounds have shown a remarkable ability to inhibit tumor cell proliferation and migration by triggering a specific type of programmed cell death known as ferroptosis . The mechanism is associated with the dysregulation of the KEAP1-NRF2-GPX4 signaling axis, leading to a marked increase in reactive oxygen species (ROS) and malondialdehyde (MDA) levels within tumor cells . The integration of the thiophene heterocycle, a feature present in several commercial fungicides and pharmaceuticals, alongside the pharmacologically significant piperidine and benzenesulfonamide groups, makes this compound a valuable scaffold for hit-to-lead optimization campaigns . It serves as a key intermediate for researchers exploring new therapeutic agents in anti-infective and anticancer drug discovery, as well as for investigating the complex biological mechanisms of ferroptosis. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S2/c20-23(21,17-6-2-1-3-7-17)18-13-15-8-10-19(11-9-15)14-16-5-4-12-22-16/h1-7,12,15,18H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQXNPDSFQRSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the alkylation of piperidine with thiophen-2-ylmethyl halide, followed by the introduction of the benzenesulfonamide group through sulfonylation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium cyanide under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with the active site of enzymes, while the thiophene and benzenesulfonamide groups contribute to binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares core structural motifs with several synthesized sulfonamide derivatives, differing primarily in substituent groups on the piperidine ring and benzene ring. Key analogs include:

Compound Name / ID (Evidence Source) Piperidine Substituent Benzenesulfonamide Substituent Key Structural Features
Target Compound Thiophen-2-ylmethyl None (parent benzene) Thiophene introduces π-electron richness
Compound 15 () 2-(2,3-dihydrobenzofuran-7-yloxy)ethyl 3-Chlorophenyl Chlorine enhances lipophilicity
Compound 16 () 2-(2,3-dihydrobenzofuran-7-yloxy)ethyl 5-Chloro-2-fluorophenyl Halogens increase electronegativity
Compound 6d () Benzhydryl 3-Sulfamoylaminophenyl Bulky benzhydryl group adds steric hindrance
Compound 2e () tert-Butylphenyl Piperidin-1-yl-oxy tert-Butyl improves metabolic stability

Key Observations :

  • Thiophene vs. Phenyl Groups : The thiophene moiety in the target compound may enhance π-π stacking interactions compared to purely aromatic substituents (e.g., benzhydryl in 6d) .
  • Steric Considerations : Bulky groups like benzhydryl (6d) or tert-butyl (2e) may reduce conformational flexibility but improve target selectivity .

Physicochemical Properties

Melting points and solubility trends vary significantly with substituents:

Compound (Source) Melting Point (°C) Solubility Predictions*
Target Compound Moderate (thiophene enhances solubility in organic solvents)
Compound 6d () 185–190 Low (bulky benzhydryl group)
Compound 6g () 228–230 Very low (polar sulfamoyl group)
Compound 17 () Yellow solid Moderate (methoxy group)

*Solubility predictions are based on substituent polarity and molecular weight. Thiophene’s moderate polarity may improve solubility compared to fully aromatic analogs .

Characterization Techniques

All compounds were validated using advanced analytical methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirmed piperidine ring conformations and sulfonamide connectivity .
  • Mass Spectrometry : ESI-MS and HRMS provided molecular ion peaks (e.g., [M+H]⁺ for 6d–6l) .
  • Chromatography : TLC and UPLC/MS ensured purity (>95% for most compounds) .

Biological Activity

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophene moiety and a benzenesulfonamide group. Its molecular formula is C16H20N2O2S2C_{16}H_{20}N_2O_2S_2, with a molecular weight of approximately 320.5 g/mol. The structure can be represented as follows:

N 1 thiophen 2 ylmethyl piperidin 4 yl methyl benzenesulfonamide\text{N 1 thiophen 2 ylmethyl piperidin 4 yl methyl benzenesulfonamide}

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-tumor agent. For instance, research on similar benzenesulfonamide derivatives has shown significant effects on tumor cell proliferation and migration. In particular, compounds with piperidine structures exhibited inhibitory effects on cancer cell lines through mechanisms involving ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Case Study:
A study focused on 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), a derivative related to our compound, demonstrated that PMSA inhibited tumor cell proliferation and migration while promoting ferroptosis in cancer cells. This was evidenced by increased reactive oxygen species (ROS) levels and decreased expression of key proteins involved in cellular survival pathways, such as SLC7A11/XCT and NRF2 .

Effect Observation
Tumor Cell ProliferationInhibited
Cell MigrationSuppressed
Ferroptosis InductionIncreased ROS levels
Protein Expression (NRF2)Decreased

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research into piperidine derivatives has shown varying degrees of antibacterial activity, with modifications to the piperidine ring enhancing efficacy.

Research Findings:
A review of synthesized piperidine derivatives indicated that certain substitutions led to increased antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups on the piperidine ring was associated with enhanced antimicrobial properties .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer pathways, potentially inhibiting their function.

Key Findings from Docking Studies:

  • Binding interactions were observed with proteins linked to the KEAP1-NRF2-GPX4 axis, which is crucial in regulating oxidative stress responses in cells.
  • The compound's structural features allow it to fit well into the active sites of target proteins, suggesting a mechanism for its biological effects.

Q & A

Q. What are the optimal synthetic routes for preparing N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction yields be maximized?

Answer: The synthesis involves multi-step reactions starting with piperidine derivatives and benzenesulfonyl chlorides. Key steps include:

  • Nucleophilic substitution to attach the thiophen-2-ylmethyl group to the piperidine ring.
  • Sulfonamide formation via reaction of the intermediate amine with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF/H₂O) .
  • Optimization : Control reaction temperature (60–80°C) and use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Purification via column chromatography or recrystallization improves yield (typically 60–85%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic protons (δ 7.2–8.1 ppm for benzene and thiophene) and aliphatic signals (δ 2.5–4.0 ppm for piperidine and methylene groups) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z ≈ 393.5 (calculated via PubChem data) .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., aurora kinase B) due to structural similarity to known sulfonamide inhibitors .
  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular docking (e.g., AutoDock Vina) : Simulate binding to kinase ATP-binding pockets. The sulfonamide group may form hydrogen bonds with catalytic lysine residues .
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations (AMBER/CHARMM force fields) .
  • QSAR studies : Correlate substituent effects (e.g., thiophene vs. furan) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

Answer:

  • Batch variability analysis : Compare purity (HPLC) and stereochemical consistency (chiral chromatography) across synthesized batches .
  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended targets .
  • Solubility optimization : Adjust DMSO concentration in assays to prevent aggregation artifacts .

Q. How can the compound be functionalized for structure-activity relationship (SAR) studies?

Answer:

  • Palladium-catalyzed cross-couplings : Suzuki coupling (Pd(PPh₃)₄, aryl boronic acids) to modify the benzene ring .
  • Buchwald-Hartwig amination : Introduce nitrogen-containing substituents (e.g., pyridine) to enhance solubility .
  • Thiophene ring halogenation : Use NBS or I₂ to add halogens for radiolabeling or further derivatization .

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